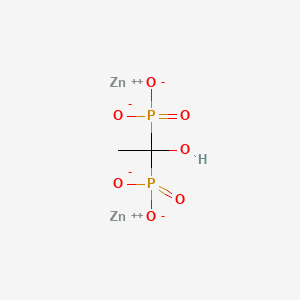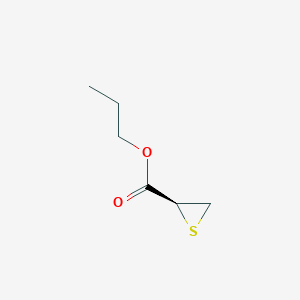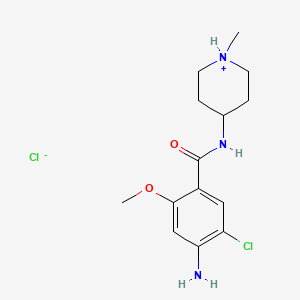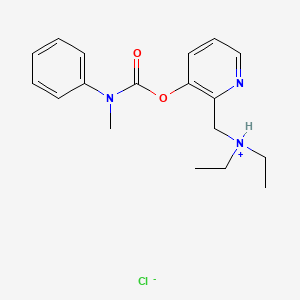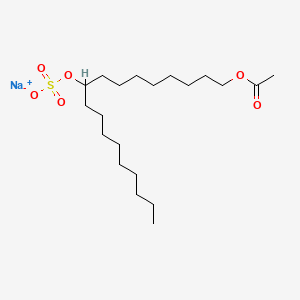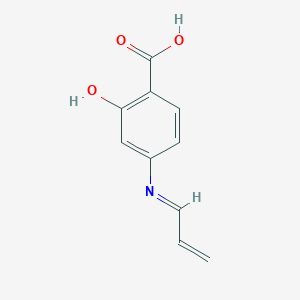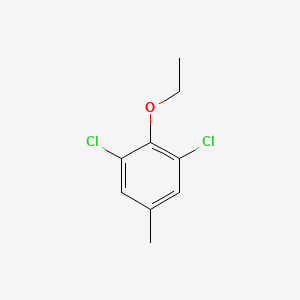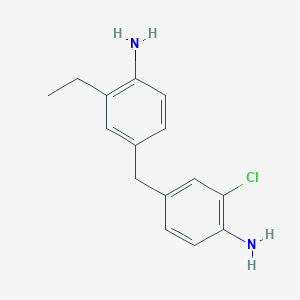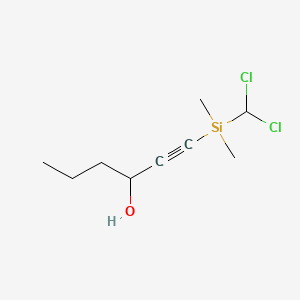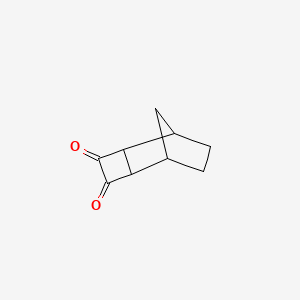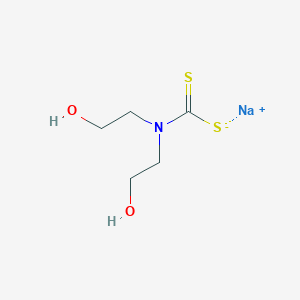
Sodium bis(2-hydroxyethyl)dithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bis(2-hydroxyethyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of sulfur atoms replacing oxygen atoms in the carbamate structure. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, particularly its ability to form stable complexes with transition metals .
準備方法
Synthetic Routes and Reaction Conditions: Sodium bis(2-hydroxyethyl)dithiocarbamate is typically synthesized by reacting primary or secondary amines with carbon disulfide under alkaline conditions. The general reaction involves the following steps:
- Reaction of amine with carbon disulfide:
R2NH+CS2→R2NCS2H
- Neutralization with sodium hydroxide:
R2NCS2H+NaOH→R2NCS2Na+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of carbon disulfide to a solution of the amine in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Sodium bis(2-hydroxyethyl)dithiocarbamate undergoes various chemical reactions, including:
- Oxidation: It can be oxidized to form thiuram disulfides.
2R2NCS2−→[R2NC(S)S]2+2e−
- Substitution: It readily undergoes S-alkylation to form S-alkyl dithiocarbamates.
(CH3)2NCS2Na+(CH3O)2SO2→(CH3)2NC(S)SCH3+Na[CH3OSO3]
Common Reagents and Conditions:
- Oxidizing agents: Such as hydrogen peroxide or iodine.
- Alkylating agents: Such as methyl iodide or dimethyl sulfate.
Major Products:
- Thiuram disulfides: Formed through oxidation.
- S-alkyl dithiocarbamates: Formed through substitution reactions .
科学的研究の応用
Sodium bis(2-hydroxyethyl)dithiocarbamate has a wide range of applications in scientific research:
- Chemistry: Used as a ligand to form stable metal complexes, which are useful in catalysis and material science.
- Biology: Employed in the study of enzyme inhibition due to its ability to bind to metal ions in enzymes.
- Medicine: Investigated for its potential use in treating diseases such as cancer and HIV due to its metal-chelating properties.
- Industry: Utilized in the vulcanization of rubber, as a flotation agent in mineral processing, and as a fungicide in agriculture .
作用機序
The primary mechanism of action of sodium bis(2-hydroxyethyl)dithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to the catalytic and regulatory thiol groups of cytoplasmic constituents. This binding disrupts the normal function of enzymes, leading to inhibition of their activity. The compound’s ability to chelate metals such as copper, iron, and zinc is central to its biological and industrial applications .
類似化合物との比較
- Sodium diethyldithiocarbamate
- Zinc bis(dithiocarbamate)
- Manganese bis(dithiocarbamate)
Comparison: Sodium bis(2-hydroxyethyl)dithiocarbamate is unique due to its bis(2-hydroxyethyl) substituents, which enhance its solubility in water and its ability to form stable complexes with a wide range of metals. This makes it particularly useful in applications requiring high solubility and strong metal-binding properties .
特性
CAS番号 |
2801-04-9 |
|---|---|
分子式 |
C5H10NNaO2S2 |
分子量 |
203.3 g/mol |
IUPAC名 |
sodium;N,N-bis(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NO2S2.Na/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1 |
InChIキー |
QUYHMLCZZRISNN-UHFFFAOYSA-M |
正規SMILES |
C(CO)N(CCO)C(=S)[S-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


